tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate
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Overview
Description
tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate: is a chemical compound with the molecular formula C11H21N3O3·ClH·H2O. It is a solid substance that is often used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate typically involves the reaction of tert-butyl 4-glycylpiperazine-1-carboxylate with hydrochloric acid in the presence of water. The reaction conditions often include room temperature and standard atmospheric pressure .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that similar reaction conditions are scaled up for industrial synthesis, ensuring purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form various reduction products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and interactions.
Medicine: It is used in the development of pharmaceutical compounds and drug discovery.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
- tert-Butyl 4-glycylpiperazine-1-carboxylate
- tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride
- tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrate
Uniqueness: tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate is unique due to its specific molecular structure, which allows it to interact with various molecular targets and pathways in a distinct manner. This uniqueness makes it valuable in scientific research and pharmaceutical applications .
Properties
IUPAC Name |
tert-butyl 4-(2-aminoacetyl)piperazine-1-carboxylate;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3.ClH.H2O/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12;;/h4-8,12H2,1-3H3;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQFQMIFFMQGRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352359-09-2 |
Source
|
Record name | tert-Butyl 4-glycyl-1-piperazinecarboxylate hydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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